molecular formula C26H48O12 B12647490 Sucrose, 1-myristate CAS No. 200615-17-4

Sucrose, 1-myristate

Cat. No.: B12647490
CAS No.: 200615-17-4
M. Wt: 552.7 g/mol
InChI Key: UEYVMVXJVDAGBB-ZHBLIPIOSA-N
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Description

Sucrose, 1-myristate: is a type of sucrose ester, which is a nonionic surfactant. Sucrose esters are formed by the esterification of sucrose with fatty acids. This compound, specifically, is formed by the esterification of sucrose with myristic acid. These compounds are known for their biocompatibility, low toxicity, and biodegradability, making them suitable for various applications in the pharmaceutical, cosmetic, and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sucrose, 1-myristate typically involves the transesterification of sucrose with myristic acid. This reaction can be catalyzed by either chemical or enzymatic methods. In the chemical method, a base catalyst such as sodium methoxide is often used. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of sucrose esters, including this compound, involves the transesterification of sucrose with triglycerides containing myristic acid. This process is typically carried out in the presence of a base catalyst and under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Sucrose, 1-myristate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sucrose, 1-myristate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sucrose, 1-myristate as a penetration enhancer involves the disruption of the lipid bilayer structure in the stratum corneum of the skin. This increases the fluidity of the lipid bilayer, allowing for greater permeability of drugs. It also interacts with keratin filaments in corneocytes, further enhancing drug diffusion .

Comparison with Similar Compounds

  • Sucrose laurate
  • Sucrose palmitate
  • Sucrose stearate

Comparison: Sucrose, 1-myristate is unique due to its specific fatty acid moiety, myristic acid. Compared to sucrose laurate, sucrose palmitate, and sucrose stearate, this compound has a different hydrophilic-lipophilic balance, which affects its emulsifying and penetration-enhancing properties. For instance, sucrose myristate has been found to be more effective as a penetration enhancer at lower concentrations compared to sucrose laurate .

Properties

CAS No.

200615-17-4

Molecular Formula

C26H48O12

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(29)35-16-26(24(34)21(31)18(15-28)37-26)38-25-23(33)22(32)20(30)17(14-27)36-25/h17-18,20-25,27-28,30-34H,2-16H2,1H3/t17-,18-,20-,21-,22+,23-,24+,25-,26+/m1/s1

InChI Key

UEYVMVXJVDAGBB-ZHBLIPIOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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